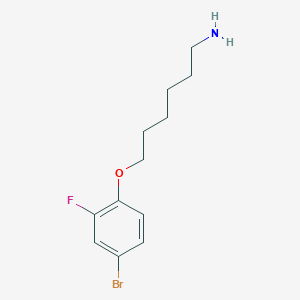

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine is an organic compound that features a hexylamine chain attached to a phenoxy group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-2-fluorophenoxy)hexan-1-amine typically involves the reaction of 4-bromo-2-fluorophenol with hexylamine. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. Common bases used include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenoxy compound.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydrogen-substituted phenoxy compounds.

Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2-fluorophenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-fluorophenol: A precursor in the synthesis of 6-(4-Bromo-2-fluorophenoxy)hexan-1-amine.

2-Bromo-4-fluorophenol: Another isomer with similar reactivity but different substitution pattern.

4-Bromo-2-fluorobiphenyl:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Biological Activity

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine is a compound with potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Weight : 276.23 g/mol

- Chemical Structure : The compound features a hexanamine backbone with a phenoxy group substituted by a bromine and fluorine atom, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and ion channels. Preliminary studies suggest that it may exhibit antagonistic properties at serotonin receptors, particularly the 5-HT2A subtype, which are implicated in mood regulation and psychotropic effects .

Potential Mechanisms:

- Serotonin Receptor Modulation : Antagonism at 5-HT2A receptors can influence mood and anxiety pathways.

- Voltage-Gated Sodium Channels (VGSC) : Inhibition of VGSC may affect neuronal excitability, which is relevant in conditions like epilepsy and chronic pain .

Biological Activity in Cell Lines

Studies evaluating the compound's efficacy have utilized various cancer cell lines to assess its antiproliferative effects. The following table summarizes key findings from in vitro assays:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Significant reduction in cell viability after 72h |

| HeLa (Cervical Cancer) | 12.5 | Inhibition of cell proliferation noted |

| A549 (Lung Cancer) | 18.0 | Moderate antiproliferative activity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound possesses notable anticancer properties across multiple cell lines.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Anticancer Activity : In a study focusing on various cancer types, this compound was shown to reduce viability in MCF-7 and HeLa cells significantly, implicating it as a potential candidate for further anticancer drug development .

- Neuropharmacological Effects : Research has indicated that the compound may modulate neuronal excitability through its action on serotonin receptors and sodium channels, suggesting potential applications in treating mood disorders or epilepsy .

- Pharmacokinetic Studies : Initial pharmacokinetic evaluations have indicated favorable absorption characteristics, although further studies are needed to fully understand its bioavailability and metabolic stability in vivo .

Properties

IUPAC Name |

6-(4-bromo-2-fluorophenoxy)hexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrFNO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,7-8,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYSGPVLDHPVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCCCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.